molecular formula C26H22N2O3S B296809 2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Numéro de catalogue B296809
Poids moléculaire: 442.5 g/mol
Clé InChI: ZUEJOKPKJCCXHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, also known as BPT or BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolic pathway of glutamine. Glutaminase is overexpressed in a variety of cancers, making it a promising target for cancer therapy.

Mécanisme D'action

2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide targets glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is a precursor for the synthesis of various biomolecules, including nucleotides and amino acids. Cancer cells rely heavily on glutamine metabolism to support their rapid proliferation. By inhibiting glutaminase, 2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide deprives cancer cells of the necessary building blocks for their growth and survival.
Biochemical and Physiological Effects:
2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is its specificity for glutaminase, which minimizes off-target effects. However, 2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is also known to be unstable in aqueous solutions, which can complicate its use in cell culture experiments. Additionally, 2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has poor pharmacokinetic properties, which limits its potential as a therapeutic agent.

Orientations Futures

Future research on 2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide could focus on improving its stability and pharmacokinetic properties. Additionally, 2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide could be used in combination with other cancer drugs to enhance their efficacy. Finally, 2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide could be studied in the context of other diseases, such as neurodegenerative disorders, where glutamate metabolism is dysregulated.

Méthodes De Synthèse

2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a benzothiadiazine ring system, followed by the introduction of the benzyl and phenoxyphenyl groups. The final step involves the introduction of the sulfonamide group to form the 1,1-dioxide moiety.

Applications De Recherche Scientifique

2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, 2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. 2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to enhance the efficacy of other cancer drugs, such as cisplatin and doxorubicin.

Propriétés

Formule moléculaire

C26H22N2O3S

Poids moléculaire

442.5 g/mol

Nom IUPAC

2-benzyl-3-(4-phenoxyphenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C26H22N2O3S/c29-32(30)25-14-8-7-13-24(25)27-26(28(32)19-20-9-3-1-4-10-20)21-15-17-23(18-16-21)31-22-11-5-2-6-12-22/h1-18,26-27H,19H2

Clé InChI

ZUEJOKPKJCCXHB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5

SMILES canonique

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.